(3-Chloro-phenylamino)-acetic acid ethyl ester

描述

Molecular Structure and IUPAC Nomenclature

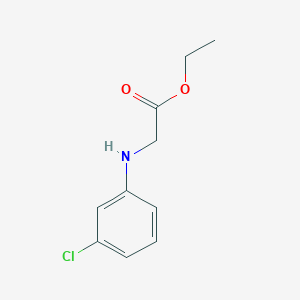

(3-Chloro-phenylamino)-acetic acid ethyl ester, systematically named ethyl 2-[(3-chlorophenyl)amino]acetate by IUPAC standards, is a chlorinated aromatic glycine derivative. Its molecular formula is $$ \text{C}{10}\text{H}{12}\text{ClNO}_2 $$, with a molecular weight of 213.66 g/mol. The structure comprises three distinct components:

- A 3-chlorophenyl group (C$$6$$H$$4$$Cl) substituted at the amino nitrogen.

- A glycine backbone (NH–CH$$_2$$–COO–) linking the aromatic moiety to the ester group.

- An ethyl ester (–OCH$$2$$CH$$3$$) terminating the carboxylic acid functionality.

The planar glycine backbone allows for conformational flexibility, while the chlorophenyl group introduces steric and electronic effects that influence reactivity. The IUPAC name reflects the substitution pattern: the chlorine atom occupies the meta position on the phenyl ring, and the ethyl ester is appended to the glycine’s carboxylate group.

Table 1: Molecular Identity

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{10}\text{H}{12}\text{ClNO}_2 $$ |

| Molecular Weight | 213.66 g/mol |

| IUPAC Name | Ethyl 2-[(3-chlorophenyl)amino]acetate |

| Key Functional Groups | Aromatic chloroamine, ethyl ester |

Alternative Nomenclature and Synonyms

This compound is recognized under multiple naming conventions and registry identifiers:

- Common synonyms : Ethyl N-(3-chlorophenyl)glycinate, this compound, ethyl 2-(3-chloroanilino)acetate.

- CAS Registry Number : 2573-31-1.

- Database identifiers : PubChem CID 302656, ChemSpider ID 21430592, EC Number 132-620-3.

The variability in nomenclature arises from differences in prioritizing substituents during naming. For example, “glycinate” emphasizes the amino acid backbone, while “anilino” highlights the aromatic amine linkage.

Table 2: Synonyms and Registry Identifiers

| Identifier Type | Value |

|---|---|

| CAS Number | 2573-31-1 |

| PubChem CID | 302656 |

| EC Number | 132-620-3 |

| ChemSpider ID | 21430592 |

| IUPAC Condensed | Ph(3-Cl)-Gly-OEt |

Stereochemical Properties and Conformational Analysis

The compound lacks chiral centers but exhibits conformational isomerism due to rotation around the N–CH$$2$$ and CH$$2$$–COO bonds. Computational studies reveal two dominant conformers:

- Extended conformation : The ethyl ester and chlorophenyl groups adopt antiperiplanar arrangements, minimizing steric clashes.

- Folded conformation : The chlorophenyl ring partially overlaps with the ester group, stabilized by weak van der Waals interactions.

Crystallographic data from analogous compounds (e.g., ethyl 2-(4-chloroanilino)acetate) show that the extended form predominates in solid-state structures, with intermolecular N–H···O hydrogen bonds stabilizing dimers. In solution, nuclear Overhauser effect (NOE) spectroscopy suggests a dynamic equilibrium between conformers, influenced by solvent polarity.

Computational Structural Models and Representations

Computational chemistry tools provide insights into the compound’s electronic and steric properties:

Key Computational Parameters :

- XLogP3 : 2.31 (indicating moderate lipophilicity).

- Hydrogen Bond Donors/Acceptors : 1 donor (NH), 3 acceptors (ester carbonyl and ether oxygens).

- Rotatable Bonds : 5 (enabling conformational flexibility).

Representational Models :

- SMILES : CCOC(=O)CNC1=CC(=C(C=C1)Cl)N.

- InChIKey : CDSGZTSPLQPIQD-UHFFFAOYSA-N.

- 3D Conformer : PubChem’s interactive model (CID 302656) visualizes bond angles and torsional strain.

Table 3: Computational Data

| Parameter | Value |

|---|---|

| XLogP3 | 2.31 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 5 |

| Topological Polar Surface Area | 38.3 Ų |

Registration and Identifier Systems in Chemical Databases

The compound is indexed across major chemical databases with standardized identifiers:

Table 4: Database Registrations

| Database | Identifier |

|---|---|

| CAS | 2573-31-1 |

| PubChem | 302656 |

| ChemSpider | 21430592 |

| EC Inventory | 132-620-3 |

| NSC Number | 190338 |

| Wikidata | Q82054550 |

These identifiers ensure traceability in regulatory, research, and commercial contexts. For instance, the CAS number links to safety data sheets, while PubChem CID provides access to bioactivity profiles.

属性

IUPAC Name |

ethyl 2-(3-chloroanilino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-2-14-10(13)7-12-9-5-3-4-8(11)6-9/h3-6,12H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSGZTSPLQPIQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00307187 | |

| Record name | (3-Chloro-phenylamino)-acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00307187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2573-31-1 | |

| Record name | 2573-31-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-Chloro-phenylamino)-acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00307187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting that ethyl 2-[(3-chlorophenyl)amino]acetate may also interact with various biological targets.

生物活性

(3-Chloro-phenylamino)-acetic acid ethyl ester is a compound characterized by its unique structure, which includes a chloro-substituted phenyl group attached to an amino group and an ethyl ester of acetic acid. This compound belongs to the class of amino acids and derivatives, often utilized in various chemical and biological applications. The potential biological activities of this compound are of significant interest due to the presence of functional groups that suggest antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. Many derivatives in this category have demonstrated the ability to inhibit bacterial growth, including strains such as Staphylococcus aureus and Escherichia coli. A study highlighted that compounds with chloro-substituents generally enhance antimicrobial efficacy due to increased lipophilicity, which aids in cellular uptake .

| Compound Name | Activity | Reference |

|---|---|---|

| 3-Chloro-phenylamino-acetic acid ethyl ester | Antimicrobial against Gram-positive and Gram-negative bacteria | |

| 4-Chloroaniline | Used in dye manufacturing; potential antimicrobial properties | |

| 2-Amino-4-chlorobenzoic acid | Exhibits anti-inflammatory properties |

Anticancer Potential

The anticancer activity of this compound is particularly noteworthy. Similar compounds have shown promise as potential inhibitors of various cancer cell lines. For instance, derivatives containing chloro-substituents have been noted for their ability to inhibit the proliferation of colon cancer cell lines such as HCT-116 and SW-620, with some exhibiting a GI50 value in the nanomolar range .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression, potentially through covalent modification or competitive inhibition.

- Receptor Binding : Similar compounds have shown high binding affinity to various receptors, influencing signaling pathways related to cell growth and inflammation .

Case Studies and Research Findings

While specific case studies on this compound are scarce, research on structurally related compounds provides insights into its potential:

- Anticancer Studies : A study on related chloro-substituted compounds demonstrated significant inhibition of tumor growth in rat models induced with colon cancer. These findings suggest a pathway for exploring this compound as a therapeutic agent against cancer .

- Antimicrobial Efficacy : In vitro tests have shown that esters containing similar structures exhibit enhanced antimicrobial activity compared to their corresponding acids. This trend indicates that the introduction of an ethyl ester group may improve the compound's efficacy against microbial pathogens .

科学研究应用

The presence of both chloro and amino functional groups suggests that (3-Chloro-phenylamino)-acetic acid ethyl ester may exhibit significant biological activities, similar to other compounds in its class. Research indicates potential applications in:

- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial strains, suggesting that this compound could be investigated for its antibacterial properties.

- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, which are of interest in therapeutic applications.

- Anticancer Potential : Preliminary studies suggest that derivatives of this compound could be evaluated for their ability to inhibit cancer cell proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Antimicrobial Evaluation : A study demonstrated that structurally similar compounds exhibited significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The effectiveness of these compounds was measured using minimum inhibitory concentration (MIC) assays, indicating that this compound warrants similar investigation.

- Anticancer Research : In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines, suggesting that this compound might also have anticancer properties. Further research is needed to elucidate its mechanism of action and therapeutic potential against specific cancer types.

- Inflammation Studies : Research on similar amino acid derivatives has indicated potential anti-inflammatory effects, which could be replicated in studies involving this compound, offering insights into its use as a therapeutic agent for inflammatory diseases.

相似化合物的比较

Substituent Variations on the Phenyl Ring

The electronic and steric effects of substituents significantly influence physicochemical and biological properties. Key analogues include:

Key Insight : Chlorine (electron-withdrawing) enhances electrophilicity, while methoxy (electron-donating) or trifluoromethyl groups modulate solubility and binding affinity.

Functional Group Modifications

Varying the core functional groups alters reactivity and metabolic pathways:

Key Insight : Thiazole and pyrrolopyridine rings introduce planar structures for intercalation, while thioethers resist enzymatic hydrolysis.

Physicochemical Properties

Comparative data from evidence:

*Estimated based on structural similarity.

常见问题

Q. What are the common synthetic routes for (3-Chloro-phenylamino)-acetic acid ethyl ester?

The synthesis typically involves multi-step reactions. A validated approach includes:

- Step 1 : Condensation of isatoic anhydride with glycine ethyl ester to form an intermediate, N-(2-aminobenzoyl)glycine ethyl ester .

- Step 2 : Cyclization using carbonyldiimidazole (CDI) to yield a tetrahydroquinazolinone core .

- Step 3 : Alkylation with chloro-substituted benzyl halides (e.g., 3,4-dichlorobenzyl bromide) to introduce the 3-chloro-phenylamino group .

- Purification : Column chromatography with solvents like dichloromethane/methanol (9.5:0.5) is critical for isolating the final product .

Q. Which spectroscopic techniques confirm the structure and purity of this compound?

Key methods include:

- NMR Spectroscopy : To identify proton environments (e.g., ethyl ester protons at ~1.2–1.4 ppm, aromatic protons from the chloro-phenyl group) .

- Mass Spectrometry (EI-MS) : For molecular ion peaks matching the molecular formula (e.g., C₁₃H₁₄Cl₂N₂O₄) .

- IR Spectroscopy : Detection of ester carbonyl (C=O) stretches at ~1740 cm⁻¹ and N-H stretches from the phenylamino group .

Q. What are the key thermodynamic properties affecting storage and handling?

- Vapor Pressure : ΔvapH = 72.6 kJ/mol at 459 K, indicating moderate volatility under elevated temperatures .

- Stability : Store in anhydrous conditions at 2–8°C to prevent hydrolysis of the ester group.

Advanced Research Questions

Q. How can the alkylation step in the synthesis be optimized to improve yield?

- Catalyst Selection : Use triethylamine (TEA) to neutralize HBr byproducts, enhancing reaction efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates and alkylation agents .

- Temperature Control : Maintain 80–100°C to accelerate nucleophilic substitution while minimizing side reactions .

Q. What challenges arise during isolation of this compound?

- Co-Elution Issues : Similar polarity byproducts require precise solvent gradients in column chromatography (e.g., incremental methanol in dichloromethane) .

- Hydrolysis Sensitivity : Avoid aqueous workup conditions to preserve the ester functionality; use anhydrous magnesium sulfate for drying .

Q. How does the chloro substituent influence the compound’s reactivity in further derivatization?

- Electronic Effects : The electron-withdrawing chloro group activates the phenyl ring for electrophilic substitution (e.g., nitration, sulfonation) but deactivates it for nucleophilic attack .

- Steric Effects : The 3-chloro position directs substitution to the para position, enabling regioselective modifications .

Q. What enzymatic interactions are relevant for metabolic studies of this compound?

- Esterase Sensitivity : Enzymes like PestE (from Pyrobaculum calidifontis) exhibit enantioselectivity toward ester hydrolysis, which can be exploited for chiral resolution or prodrug activation .

- Metabolic Stability : Evaluate susceptibility to hepatic esterases using in vitro assays with human liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。